molecular formula C20H20Cl2N2O B10872821 N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide

N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10872821
M. Wt: 375.3 g/mol
InChI Key: IHOLJQXRLOTOJO-UHFFFAOYSA-N
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Description

N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a butyl group, two chlorine atoms, a methyl group, and a carboxamide group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate precursor such as aniline, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Substitution Reactions: The butyl and methyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide: Lacks the butyl group.

    N-butyl-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide: Lacks one chlorine atom.

    N-butyl-5-chloro-1-methyl-1H-indole-2-carboxamide: Lacks the 4-chlorophenyl group.

Uniqueness

N-butyl-5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide is unique due to the specific combination of functional groups attached to the indole core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20Cl2N2O

Molecular Weight

375.3 g/mol

IUPAC Name

N-butyl-5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H20Cl2N2O/c1-3-4-11-23-20(25)19-18(13-5-7-14(21)8-6-13)16-12-15(22)9-10-17(16)24(19)2/h5-10,12H,3-4,11H2,1-2H3,(H,23,25)

InChI Key

IHOLJQXRLOTOJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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